p-Menthan-3-one, 4,8-epoxy-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Menthan-3-one, 4,8-epoxy-, cis-: is an organic compound with the molecular formula C10H16O2 . It is a derivative of menthane and contains an epoxy group at the 4,8-positions and a ketone group at the 3-position. This compound is known for its unique structure, which includes a three-membered oxirane ring and a six-membered ring, making it an interesting subject of study in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Menthan-3-one, 4,8-epoxy-, cis- typically involves the epoxidation of pulegone, a naturally occurring monoterpene. The reaction is carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the cis-epoxide .
Industrial Production Methods: Industrial production of p-Menthan-3-one, 4,8-epoxy-, cis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: p-Menthan-3-one, 4,8-epoxy-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the epoxy ring.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Menthan-3-one, 4,8-epoxy-, cis- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the synthesis of pharmaceuticals .
Industry: In the industrial sector, p-Menthan-3-one, 4,8-epoxy-, cis- is used in the production of fragrances and flavors due to its pleasant aroma. It is also utilized in the manufacture of certain polymers and resins .
Wirkmechanismus
The mechanism of action of p-Menthan-3-one, 4,8-epoxy-, cis- involves its interaction with various molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
- p-Menthan-3-one, 4,8-epoxy-, trans-
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-
- 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Comparison: p-Menthan-3-one, 4,8-epoxy-, cis- is unique due to its cis-epoxide configuration, which imparts different chemical reactivity and biological activity compared to its trans-epoxide counterpart. The presence of the epoxy group and the ketone group in a specific spatial arrangement makes it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
7599-90-8 |
---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(3R,6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
InChI-Schlüssel |
OFUGTKAUAMKFPM-XCBNKYQSSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@]2(C(=O)C1)C(O2)(C)C |
Kanonische SMILES |
CC1CCC2(C(=O)C1)C(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.